3,5-bis(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER is an organic compound characterized by its complex structure, which includes multiple methoxy and dimethylphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxyphenylhydrazine with 3,4-dimethylacetophenone to form the pyrazole core. This is followed by etherification with 5-methoxyphenol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound’s methoxy and dimethylphenyl groups facilitate binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various bioactive compounds.
2-(3,4-Dimethoxyphenyl)ethanol: Known for its applications in organic synthesis and as a fragrance ingredient.
Uniqueness
2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER is unique due to its combination of methoxy and dimethylphenyl groups attached to a pyrazole ring. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C27H28N2O4 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
3,5-bis(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C27H28N2O4/c1-17-7-8-19(13-18(17)2)29-25(23-12-10-21(31-4)15-27(23)33-6)16-24(28-29)22-11-9-20(30-3)14-26(22)32-5/h7-16H,1-6H3 |
InChI Key |
JVZDWOSAKPBOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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